Dideoxy-Imino-Lyxitol

Glycosidase inhibition Enantioselectivity Iminosugar pharmacology

Standard iminosugars fail as controls due to enantiomer-specific enzyme recognition. LIL provides the exact L-lyxitol stereochemistry required to benchmark D-enantiomer inhibition. - **Critical negative control**: α-D-galactosidase Ki = 113 μM (vs DIL Ki = 0.13 μM, 870-fold difference) - **Validates hit specificity**: Confirms enantiomer-dependent activity in screening campaigns - **Research quantities**: Available for immediate dispatch to academic and pharma labs

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B12122916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDideoxy-Imino-Lyxitol
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)CO)O)O
InChIInChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5+/m1/s1
InChIKeyOQEBIHBLFRADNM-WDCZJNDASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dideoxy-Imino-Lyxitol: Chiral Iminosugar for Glycosidase Research


Dideoxy-Imino-Lyxitol (1,4-dideoxy-1,4-imino-L-lyxitol; LIL) is a synthetic polyhydroxylated pyrrolidine belonging to the iminosugar class, characterized by a five-membered ring wherein the endocyclic oxygen is replaced by a nitrogen atom [1]. As the L-enantiomer of a chiral pair, LIL exhibits fundamentally different glycosidase inhibition profiles compared to its D-counterpart (DIL), with weak competitive inhibition of α-D-galactosidase (Ki = 113 μM) versus DIL's potent activity (Ki = 0.13 μM)—a nearly 870-fold difference in potency [2]. This enantiomer-dependent behavior establishes LIL as a critical negative control and structural probe for dissecting stereochemical requirements in glycosidase active sites, rather than as a primary inhibitory lead [3].

Control
Enantiomeric negative control for α-galactosidase inhibition assays
Probe
Stereochemical probe for glycosidase active-site mapping
Scaffold
Five-membered pyrrolidine iminosugar; distinct from piperidine/indolizidine scaffolds

Why Dideoxy-Imino-Lyxitol Cannot Be Substituted


Generic substitution of Dideoxy-Imino-Lyxitol with other iminosugars—including its D-enantiomer (DIL), six-membered piperidine analogs (e.g., 1,5-dideoxy-1,5-imino-D-xylitol), or bicyclic indolizidines (e.g., swainsonine)—is scientifically invalid due to stereochemistry-dependent enzyme recognition and ring-size specificity. The L-lyxitol configuration produces a Ki of 113 μM against α-D-galactosidase, whereas DIL exhibits a Ki of 0.13 μM under identical conditions [1]. Furthermore, computational and crystallographic studies reveal that imino-L-lyxitols adopt distinct protonation states within the active sites of GH38 α-mannosidases compared to imino-D-lyxitols, directly altering binding thermodynamics and selectivity profiles [2]. Substituting a six-membered iminoxylitol or swainsonine introduces a fundamentally different ring geometry that engages alternative subsite interactions, as demonstrated by crystallographic complexes with galactocerebrosidase [3]. These non-interchangeable properties mean that experimental outcomes—whether inhibitory potency, selectivity ratios, or chaperone activity—cannot be extrapolated from one iminosugar scaffold to another without direct comparative data [4].

D-enantiomer (DIL) exhibits reported strong inhibition while LIL is a weak control; enantiomer-dependent binding profiles may not transfer.
Piperidine iminosugars (e.g., DIX) have a six-membered ring that alters GH family selectivity; may engage GH30 enzymes instead of GH38 targets.
Bicyclic indolizidines (e.g., swainsonine) introduce a distinct scaffold geometry; subsite interactions and protonation states are non-interchangeable.

Dideoxy-Imino-Lyxitol vs. Closest Analogs


LIL vs. DIL: α-Galactosidase Inhibition

Direct head-to-head comparison of enantiomers reveals a >800-fold difference in α-D-galactosidase inhibitory potency. LIL (1,4-dideoxy-1,4-imino-L-lyxitol) is a weak competitive inhibitor with Ki = 113 μM, whereas DIL (1,4-dideoxy-1,4-imino-D-lyxitol) is a potent competitive inhibitor with Ki = 0.13 μM [1]. This stereochemical inversion at C-2 and C-3 of the pyrrolidine ring abolishes high-affinity binding to the coffee bean α-galactosidase active site, demonstrating that the L-configuration is not simply a weaker binder but occupies a fundamentally different interaction landscape [2].

α-Galactosidase Ki
Head-to-head
LIL
113 μM
vsDIL
0.13 μM
Supports enantiomer-specific inhibition context
Coffee bean α-galactosidase, competitive assay
Glycosidase inhibition Enantioselectivity Iminosugar pharmacology

GH38 α-Mannosidase II Protonation State Differences

QM/MM and FMO-PIEDA calculations demonstrate that imino-L-lyxitols bind to Golgi α-mannosidase II (GMII) and lysosomal α-mannosidase (JBMan) in protonated forms, whereas imino-D-lyxitols adopt neutral forms in GMII but protonated forms in JBMan [1]. This divergent protonation behavior arises from differential electrostatic interactions with active-site ionizable residues (Asp270-Asp340-Asp341 in GMII; His209-Asp267-Asp268 in JBMan). For N-substituted L-lyxitol derivatives, the most potent GMIIb inhibitors (N-nonylamidine and N-decylamidine) exhibit Ki values of 4.0 μM and 5.5 μM, respectively [2]. In contrast, N-substituted D-lyxitol derivatives achieve Ki values as low as 40 nM (N-9-amidinononyl) against GMIIb, representing a ~100-fold potency advantage for the D-scaffold [3].

GMIIb Inhibition & Protonation
Cross-study comparable
L-scaffold
4.0–5.5 μM
protonated
vsD-scaffold
0.04 μM
neutral
Supports pH-dependent binding mode review
D. melanogaster GMIIb; QM/MM protonation states
Golgi α-mannosidase II Enzyme mechanism Computational enzymology

Ring-Size Selectivity: Pyrrolidine vs. Piperidine

The five-membered pyrrolidine ring of LIL (and its D-enantiomer) confers distinct glycosidase selectivity compared to six-membered piperidine iminosugars such as 1,5-dideoxy-1,5-imino-D-xylitol (DIX). LIL derivatives exhibit selective inhibition of GH38 α-mannosidases, with N-substituted L-lyxitol pyrrolidines showing Ki(GMIIb) = 4.0-5.5 μM and no detectable inhibition of lysosomal LManII [1]. In contrast, DIX analogs are primarily developed as ligands for lysosomal β-glucocerebrosidase (GBA), with modified DIX derivatives serving as pharmacological chaperones for Gaucher disease genotypes [2]. Crystallographic evidence further distinguishes the scaffolds: LIL (as DIL) co-crystallizes with mouse galactocerebrosidase (GALC) at 2.40 Å resolution (PDB 4UFK), while six-membered azasugar complexes with GALC (e.g., iso-galacto-fagomine, PDB 4UFH) show distinct binding poses [3].

Ring-Size Selectivity
Class-level inference
Pyrrolidine → GH38 α-mannosidases
Piperidine → GH30 β-glucocerebrosidase
Supports scaffold-based enzyme target selection
Cross-family inhibition data; crystallographic validation
Iminosugar scaffold Enzyme selectivity Pharmacological chaperone

Galactocerebrosidase Crystal Structure Validation

Dideoxy-Imino-Lyxitol (as the D-enantiomer DIL) has been co-crystallized with mouse galactocerebrosidase (GALC) at 2.40 Å resolution, providing atomic-level validation of its binding mode to this lysosomal enzyme implicated in Krabbe disease [1]. The structure (PDB 4UFK) reveals that the pyrrolidine ring occupies the active site in a conformation that stabilizes the enzyme, supporting its evaluation as a pharmacological chaperone for misfolded GALC mutants [2]. Comparative analysis of related azasugar complexes (PDB 4UFH: iso-galacto-fagomine; PDB 4UFI: aza-galacto-fagomine; PDB 4UFJ: iso-galacto-fagomine lactam) demonstrates that subtle modifications to the iminosugar core produce distinct hydrogen-bonding networks and hydrophobic contacts with GALC residues [3]. This crystallographic dataset is unavailable for many commercially available iminosugars and provides a unique structural foundation for structure-guided optimization of GALC chaperones.

GALC Co-crystal Binding
Head-to-head
DIL
PDB 4UFK
2.40 Å
vsAzasugars
4UFH/I/J
2.16–2.40 Å
Supports binding-mode interpretation for chaperone studies
Mouse GALC, multiple azasugar scaffolds, distinct poses
Krabbe disease Pharmacological chaperone X-ray crystallography

Dideoxy-Imino-Lyxitol Research Applications


Enantiomeric Control for α-Galactosidase Assays

LIL is optimally deployed as a stereochemical negative control in assays measuring α-D-galactosidase inhibition by DIL or DIL-derived compounds. With a Ki of 113 μM versus DIL's 0.13 μM, LIL confirms that observed inhibitory activity is enantiomer-specific rather than a non-specific effect of the pyrrolidine scaffold [1]. This application is essential for laboratories developing selective glycosidase inhibitors or validating hit compounds from screening campaigns.

Probing GH38 α-Mannosidase II via Protonation States

The L-lyxitol scaffold provides a structurally defined platform for investigating pH-dependent enzyme inhibition mechanisms. Computational studies demonstrate that L-lyxitols bind GH38 α-mannosidases in protonated forms, whereas D-lyxitols adopt neutral forms in GMII [2]. Researchers can leverage this differential protonation behavior to design pH-sensitive probes or to engineer inhibitors with tailored selectivity for Golgi-resident (neutral pH) versus lysosomal (acidic pH) α-mannosidases. N-alkylated L-lyxitol derivatives (e.g., N-nonylamidine, Ki = 4.0 μM) serve as entry points for such studies [3].

Structure-Guided Chaperone Development for Krabbe Disease

The co-crystal structure of DIL bound to mouse galactocerebrosidase (PDB 4UFK, 2.40 Å) provides a validated starting point for rational design of pharmacological chaperones targeting misfolded GALC mutants in Krabbe disease [4]. The atomic coordinates enable virtual screening, fragment-based elaboration, and molecular dynamics simulations that would otherwise rely on homology models. Laboratories engaged in rare disease drug discovery can utilize LIL/DIL as a tool compound to benchmark binding assays and validate computational docking protocols.

Glycosidase Subfamily Differentiation Tool

LIL and its D-enantiomer DIL exhibit distinct selectivity profiles across glycoside hydrolase families. The L-scaffold shows weak inhibition of α-D-galactosidase and moderate inhibition of naringinase (α-L-rhamnosidase) when N-benzylated (Ki = 13 μM for N-benzyl-LIL) [1]. This differential activity pattern makes the enantiomeric pair a valuable tool set for activity-based protein profiling or competitive activity-based probe validation, enabling researchers to map the stereochemical preferences of uncharacterized glycosidases in complex biological samples.

Application
Selection Property
Validation Focus
α-Galactosidase Stereochemical Control
Enantiomeric identity and inhibition profile
Assay stereospecificity confirmation
GH38 α-Mannosidase II pH-Dependent Studies
Protonation-state assay context
pH-dependent binding mode validation
GALC Chaperone Probe Development (Krabbe Disease Model)
Co-crystal structure availability
Binding-mode interpretation and docking validation
Glycosidase Family Profiling
Enzyme selectivity panel
Activity-based profiling validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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